2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid
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Description
2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, also known as AHPPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHPPA is a derivative of 4-hydroxyphenylpyruvic acid, which is involved in the biosynthesis of tyrosine, an essential amino acid. AHPPA has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Enzyme-Linked Immunosorbent Assay (ELISA) Development
A study on the development of a sensitive ELISA for analyzing the organophosphorus insecticide fenthion in fruit samples utilized haptens closely related to 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid. This research led to the creation of an effective ELISA with a detection limit of 0.01 ng/ml, demonstrating potential applications in monitoring pesticide residues in agricultural samples (Zhang et al., 2008).
Alzheimer’s Disease Molecular Diagnosis
Another application involves the synthesis of a fluorescent probe for β-amyloids, incorporating a structure similar to 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid. This probe exhibited high binding affinities toward Aβ(1–40) aggregates, providing a valuable tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Chemical Synthesis and Medicinal Chemistry
Research into the facile synthesis of (2S,3R)-3-amino-2-hydroxycarboxylic acids, key components of amastatin and bestatin, also showcases the relevance of similar compounds in medicinal chemistry. These amino acids are prepared from precursors that share functional groups with 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, underlining the compound's importance in synthesizing biologically active molecules (Ishibuchi et al., 1992).
Spectroscopic Analysis and Molecular Structure Determination
A study focused on the FT-IR, molecular structure, and electronic properties of a compound similar to 2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, contributing to our understanding of its chemical behavior and potential applications in materials science (Raju et al., 2015).
properties
IUPAC Name |
4-(4-hydroxy-2-methylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-6-15-12(14(19)20)8-13(18)16-11-5-4-10(17)7-9(11)2/h3-5,7,12,15,17H,1,6,8H2,2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMBLSGDOPLAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid |
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